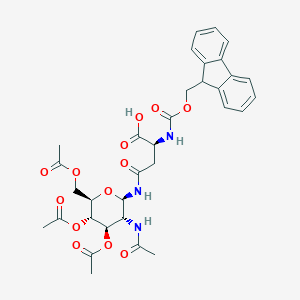

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

Descripción general

Descripción

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a complex chemical compound that belongs to the family of glycopeptides. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an asparagine (Asn) residue, and a tris-acetylated N-acetylglucosamine (GlcNAc) moiety. The compound is often used in the synthesis of glycopeptides and glycoproteins, which are essential in various biological processes and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The general synthetic route can be summarized as follows:

Protection of Asparagine: The asparagine residue is protected using the fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

Glycosylation: The protected asparagine is then glycosylated with a tris-acetylated N-acetylglucosamine (GlcNAc) donor. This step often requires the use of a glycosylation catalyst, such as silver triflate (AgOTf), and a suitable solvent, such as dichloromethane (DCM).

Deprotection: The final step involves the removal of the Fmoc protecting group using a base, such as piperidine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling.

| Reagent/Condition | Reaction Outcome | Efficiency | Reference |

|---|---|---|---|

| 20% Piperidine in DMF | Cleavage of Fmoc group via β-elimination | >95% per cycle | |

| 2% DBU in DMF | Rapid deprotection (30 seconds) | ~98% |

- Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .

- Side Reactions : Prolonged exposure to piperidine may lead to aspartimide formation, particularly with aspartic acid residues .

Glycosylation and Acetylation

The tris-acetylated GlcNAc moiety undergoes selective modifications:

Acetylation/Deacetylation

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 0°C, 2 hours | Fully acetylated GlcNAc derivative |

| Deacetylation | Hydrazine hydrate, methanol | RT, 12 hours | Partially deacetylated product |

- The acetyl groups enhance solubility in organic solvents during peptide synthesis but are often removed post-synthesis for biological studies.

Glycosylation

Glycosyltransferases or chemical catalysts (e.g., AgOTf) facilitate sugar moiety additions. For example, β-linked GlcNAc is retained during SPPS, enabling precise glycoform engineering .

Peptide Coupling Reactions

The compound participates in standard solid-phase peptide synthesis (SPPS) protocols:

| Coupling Reagent | Solvent | Activation Time | Yield |

|---|---|---|---|

| HOBt/DIC | DMF | 30 minutes | 85–90% |

| HATU/DIEA | DCM | 15 minutes | 92–95% |

- Key Finding : Coupling efficiency drops below 80% if steric hindrance from the GlcNAc(Ac)₃ group is not mitigated by optimized solvents (e.g., DCM:DMF mixtures).

Aspartimide Formation

Asparagine residues are prone to cyclization under basic conditions, forming aspartimides. A study comparing protecting groups revealed:

| Protecting Group | Aspartimide Formation per Cycle (%) | Racemization (%) |

|---|---|---|

| tBu | 1.65 | 9.1 |

| Mpe | 0.49 | 4.2 |

| Bno | 0.06 | 0.9 |

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Glycopeptide Synthesis

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is primarily utilized in the synthesis of complex glycopeptides, which are essential for understanding protein function and interactions. The incorporation of this compound into peptides allows researchers to investigate how glycosylation affects protein stability, folding, and activity.

Case Study: Glycoprotein Stability

A study demonstrated that the introduction of GlcNAc residues into glycoproteins significantly enhances their thermal stability. For instance, proteins modified with Asn-GlcNAc showed improved resistance to denaturation compared to their non-glycosylated counterparts.

Table 1: Thermal Stability of Glycoproteins with Different Residues

| Protein Domain | Residue Type | Melting Temperature (°C) | Δ Stability (°C) |

|---|---|---|---|

| β-strand 1 | Asn | 32.1 ± 0.8 | -20 |

| β-strand 1 | Asn-GlcNAc | ~10 | +10 |

| Loop 1 | Asn | 54.7 ± 0.3 | -0.8 ± 0.4 |

| Loop 1 | Asn-GlcNAc | 53.9 ± 0.3 | +0.8 |

Biological Applications

Role in Glycosylation Studies

The compound is instrumental in probing the mechanisms of glycosylation, which is vital for many biological processes including cell signaling and immune responses. By using this compound in experimental setups, researchers can elucidate how glycosylation influences protein folding and function.

Case Study: Glycan-Protein Interactions

Research has shown that the presence of GlcNAc can stabilize protein conformations and impact their interactions with other biomolecules. For example, studies on the Pin WW domain revealed that the incorporation of Asn-GlcNAc resulted in a significant increase in stabilization compared to non-glycosylated residues.

Medicinal Chemistry

Therapeutic Development

this compound is also being explored for its potential in developing glycopeptide-based therapeutics and vaccines. The unique properties of glycopeptides can enhance the efficacy and specificity of therapeutic agents.

Case Study: Vaccine Development

In vaccine research, glycopeptides derived from this compound have been shown to elicit stronger immune responses compared to traditional peptide vaccines. This enhancement is attributed to the improved recognition by immune cells due to the presence of sugar moieties .

Industrial Applications

Biopharmaceutical Production

In industrial settings, this compound is utilized for producing biopharmaceuticals that require specific glycosylation patterns for optimal activity and stability. The automation of its synthesis has been optimized for large-scale production, ensuring high yield and purity.

Mecanismo De Acción

The mechanism of action of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH involves its incorporation into glycopeptides and glycoproteins. The compound interacts with specific enzymes and receptors, influencing various biological processes. The tris-acetylated N-acetylglucosamine moiety plays a crucial role in modulating protein-carbohydrate interactions, which are essential for cell signaling, immune response, and other cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Asn(GlcNAc-beta)-OH: Similar structure but without the acetyl groups on the GlcNAc moiety.

Fmoc-L-Asn(GlcNAc(Ac)2-beta)-OH: Contains two acetyl groups instead of three.

Fmoc-L-Asn(GlcNAc(Ac)4-beta)-OH: Contains four acetyl groups instead of three.

Uniqueness

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is unique due to its specific tris-acetylated N-acetylglucosamine moiety, which provides distinct properties in terms of stability, solubility, and reactivity. This uniqueness makes it particularly valuable in the synthesis of glycopeptides and glycoproteins with specific biological functions.

Actividad Biológica

Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH, also known as N-α-(Fluorenylmethoxycarbonyl)-N-γ-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-asparagine, is a glycosylated amino acid derivative that plays a significant role in various biological processes. This compound is particularly notable for its applications in glycoprotein synthesis and its influence on protein folding and stability.

- Molecular Formula : C₃₃H₃₇N₃O₁₃

- Molecular Weight : 683.67 g/mol

- CAS Number : 131287-39-3

- Purity : ≥95% (HPLC)

- Appearance : White powder

Glycosylation Effects

Glycosylation, the process of adding sugar moieties to proteins or lipids, significantly affects their biological functions. Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH serves as a model for studying the effects of glycosylation on protein structure and function. Research has shown that the incorporation of GlcNAc residues can enhance protein stability and influence folding kinetics.

- Stabilization of Protein Structure : The presence of GlcNAc can stabilize protein conformations, as evidenced by studies on the Pin WW domain. The incorporation of Asn-GlcNAc resulted in a 20-fold increase in stabilization compared to non-glycosylated residues .

- Thermodynamic Properties : The thermodynamic stability of proteins can be altered by glycosylation. For instance, measurements indicated that the melting temperature () of proteins could vary significantly with the addition of Asn-GlcNAc, highlighting the context-specific nature of glycan-protein interactions .

Study 1: Asparagine Glycosylation in Protein Folding

A study investigated the effects of Asn-GlcNAc incorporation in various protein domains. It was found that:

- Folding Rate : The addition of GlcNAc residues generally increased the folding rate of proteins.

- Thermodynamic Stability : Specific configurations showed enhanced stability, suggesting that the structural context of the glycan plays a crucial role .

| Protein Domain | Residue Type | (°C) | Δ (°C) |

|---|---|---|---|

| β-strand 1 | Asn | 32.1 ± 0.8 | -20 |

| β-strand 1 | Asn-GlcNAc | ~10 | |

| Loop 1 | Asn | 54.7 ± 0.3 | -0.8 ± 0.4 |

| Loop 1 | Asn-GlcNAc | 53.9 ± 0.3 |

Study 2: Impacts on Glycoprotein Synthesis

In synthetic biology, Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH is utilized for creating glycoproteins with specific functionalities. The study demonstrated:

- Enhanced Reactivity : The glycosylated asparagine exhibited increased reactivity in peptide synthesis compared to its non-glycosylated counterpart.

- Functional Diversity : This compound allows for the introduction of diverse biological functions through tailored glycosylation patterns .

Research Findings

Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted the importance of Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH in creating complex glycopeptides:

- Efficiency in Synthesis : The use of Fmoc protection strategies minimizes racemization and enhances yield during peptide assembly .

- Orthogonal Protecting Groups : New methodologies involving orthogonal protecting groups have been developed to facilitate the incorporation of this compound without compromising yield or purity .

Propiedades

IUPAC Name |

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOACISSHGAAMLK-MJCYOTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442309 | |

| Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131287-39-3 | |

| Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.